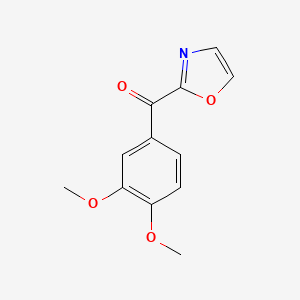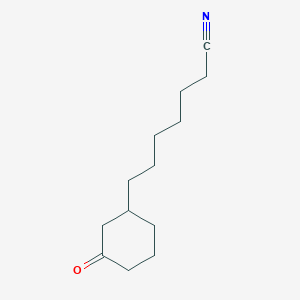
2-(3,4-Dimethoxybenzoyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorescence Properties
2-(3,4-Dimethoxybenzoyl)oxazole derivatives exhibit significant fluorescence properties. Tang and Verkade (1996) synthesized optically active derivatives of this compound that demonstrated high fluorescence quantum yields, highlighting its potential application in areas requiring fluorescent materials (Tang & Verkade, 1996).
Synthesis and Reactivity
The reactivity of 2-(3,4-Dimethoxybenzoyl)oxazole in various chemical reactions has been explored. For example, the reaction of 10-(methoxyimino)phenanthren-9-one with certain reactants yields oxazole derivatives including 2-(3,4-Dimethoxybenzoyl)oxazole (Nicolaides et al., 1989) (Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989). Ruiz and Perandones (2009) also discussed the transformation of oxazole molecules into heterocyclic carbenes in the presence of metal ions (Ruiz & Perandones, 2009).
Medicinal Chemistry
In medicinal chemistry, oxazole derivatives, including 2-(3,4-Dimethoxybenzoyl)oxazole, have been studied for their diverse biological activities. Zhang, Zhao, and Zhou (2018) reviewed the applications of oxazole compounds in medicinal drugs, emphasizing their potential in treating a variety of diseases (Zhang, Zhao, & Zhou, 2018).
Antitumor Properties
The antitumor properties of benzothiazole derivatives, including 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, have been evaluated. Mortimer et al. (2006) found that these compounds exhibit potent and selective inhibitory activity against various cancer cell lines (Mortimer et al., 2006).
Synthesis of Trisubstituted Oxazoles
Shaw, Xu, and Hulme (2012) developed a novel synthesis method for 2,4,5-trisubstituted oxazoles, which could potentially include 2-(3,4-Dimethoxybenzoyl)oxazole derivatives (Shaw, Xu, & Hulme, 2012).
Photochemical Applications
Ito, Ikeda, and Ichimura (1993) explored the photooxidation of oxazole groups, which can include 2-(3,4-Dimethoxybenzoyl)oxazole, in thin films using various dyes as photosensitizers. This research underlines the compound's potential in photochemical applications (Ito, Ikeda, & Ichimura, 1993).
Direcciones Futuras
The future directions for “2-(3,4-Dimethoxybenzoyl)oxazole” could involve the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold . This could help in overcoming drug resistances, increasing bioactivities, and making remarkable contributions .
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-15-9-4-3-8(7-10(9)16-2)11(14)12-13-5-6-17-12/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGXFEMZUXHDDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=NC=CO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642119 |
Source


|
| Record name | (3,4-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxybenzoyl)oxazole | |
CAS RN |
898784-38-8 |
Source


|
| Record name | (3,4-Dimethoxyphenyl)-2-oxazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325436.png)
